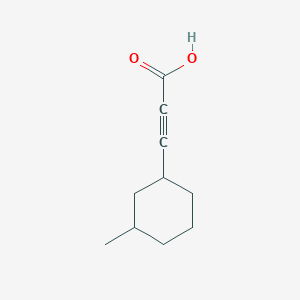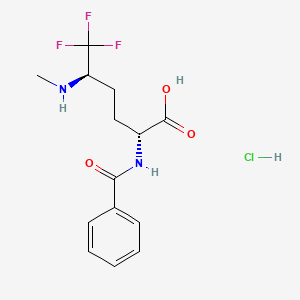
(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE is a synthetic compound with significant applications in various scientific fields. Its unique structure, characterized by the presence of trifluoromethyl, methylamino, and phenylformamido groups, makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hexanoic acid backbone: This can be achieved through various organic synthesis techniques, such as aldol condensation or Michael addition.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions to ensure selective incorporation.
Amination and formylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for their efficiency and sustainability in producing such complex molecules .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the formamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methylamino and phenylformamido groups interact with target proteins, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-6,6,6-TRIFLUORO-5-(AMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE: Similar structure but lacks the methyl group.
(2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(FORMAMIDO)HEXANOIC ACID HYDROCHLORIDE: Similar structure but lacks the phenyl group.
Uniqueness
The presence of both the methylamino and phenylformamido groups in (2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE provides unique chemical and biological properties, making it distinct from its analogs. These functional groups contribute to its specific interactions with molecular targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C14H18ClF3N2O3 |
|---|---|
Molecular Weight |
354.75 g/mol |
IUPAC Name |
(2R,5R)-2-benzamido-6,6,6-trifluoro-5-(methylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C14H17F3N2O3.ClH/c1-18-11(14(15,16)17)8-7-10(13(21)22)19-12(20)9-5-3-2-4-6-9;/h2-6,10-11,18H,7-8H2,1H3,(H,19,20)(H,21,22);1H/t10-,11-;/m1./s1 |
InChI Key |
LKIZNMGLSBHOAG-NDXYWBNTSA-N |
Isomeric SMILES |
CN[C@H](CC[C@H](C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F.Cl |
Canonical SMILES |
CNC(CCC(C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
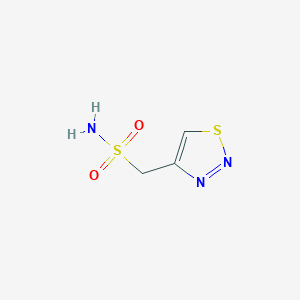

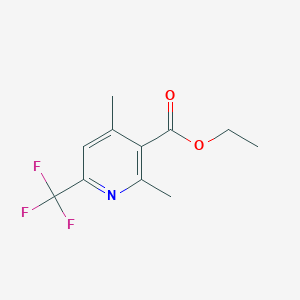
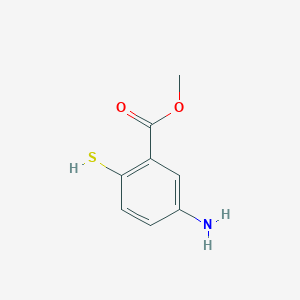


![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
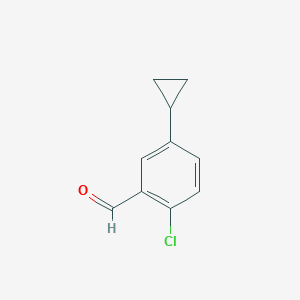

![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)
